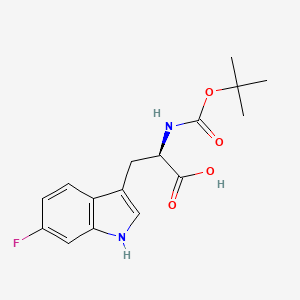

Boc-6-Fluoro-D-tryptophan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H19FN2O4 |

|---|---|

Molecular Weight |

322.33 g/mol |

IUPAC Name |

(2R)-3-(6-fluoro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C16H19FN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-7-10(17)4-5-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m1/s1 |

InChI Key |

VVTAJUCNHDSAJU-CYBMUJFWSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CNC2=C1C=CC(=C2)F)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)F)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

What are the chemical properties of Boc-6-Fluoro-D-tryptophan?

An In-depth Technical Guide to the Chemical Properties of Boc-6-Fluoro-D-tryptophan

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetic amino acid derivative that serves as a crucial building block in solid-phase peptide synthesis (SPPS) and drug discovery. Its unique structure, incorporating a fluorine atom, a D-chiral center, and a Boc-protecting group, offers researchers precise control over peptide design. The fluorine substitution can enhance metabolic stability, binding affinity, and act as a probe for NMR studies. The D-configuration provides resistance to enzymatic degradation, prolonging the in-vivo half-life of peptides. This guide provides a comprehensive overview of its chemical properties, reactivity, and application in peptide synthesis.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in synthetic protocols.

| Property | Value | Reference(s) |

| CAS Number | 320581-69-9 | [1] |

| Molecular Formula | C₁₆H₁₉FN₂O₄ | |

| Molecular Weight | 322.34 g/mol | [1][2] |

| Appearance | White powder | [3] |

| Purity | Typically ≥95% by HPLC | [2] |

| Storage Conditions | 0 - 8 °C | [2][3] |

Structural Features and Reactivity

The chemical behavior of this compound is dictated by its three key structural components: the D-tryptophan core, the 6-fluoro substitution, and the N-α-Boc protecting group.

-

D-Tryptophan Core : The D-enantiomer of tryptophan is not naturally incorporated into proteins in higher organisms, which makes peptides containing it resistant to proteolysis by common proteases. The indole side chain of tryptophan is susceptible to oxidation and side reactions, particularly under acidic conditions used during peptide synthesis[4][5][6].

-

6-Fluoro Substitution : The fluorine atom at the 6th position of the indole ring is a bioisostere of a hydrogen atom. Its high electronegativity can alter the electronic properties of the indole ring, potentially influencing non-covalent interactions like hydrogen bonding and π-stacking, which are critical for peptide-receptor binding[7].

-

N-α-Boc Protecting Group : The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for the α-amino function[7][8]. It prevents the amino group from participating in unwanted reactions during peptide coupling steps[7]. The Boc group is stable to most bases and nucleophiles but is readily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA)[4][8]. This cleavage generates a reactive tert-butyl cation, which can lead to side reactions with nucleophilic residues like tryptophan. Therefore, scavengers are often added during the deprotection step[4][5].

Experimental Protocols

While specific, validated protocols for this compound are proprietary to manufacturers, the following sections describe generalized, representative methodologies based on standard organic chemistry and peptide synthesis literature.

Representative Synthesis of N-α-Boc-6-Fluoro-D-tryptophan

The synthesis typically involves the protection of the α-amino group of 6-Fluoro-D-tryptophan using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Methodology:

-

Dissolve 6-Fluoro-D-tryptophan (1 equivalent) in a 1:1 mixture of dioxane and water.

-

Add 1 M sodium hydroxide (NaOH) solution (2.5 equivalents) to the mixture[9].

-

Add di-tert-butyl dicarbonate (1.1 equivalents) to the reaction mixture[9].

-

Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, adjust the pH to ~2-3 using a cold, dilute acid (e.g., 1 M HCl or citric acid).

-

Extract the aqueous mixture with an organic solvent, such as ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure to yield the crude product, which can be further purified.

Representative Purification Protocol

Purification can be achieved through recrystallization or column chromatography. A method adapted for a similar compound, Fmoc-Trp(Boc)-OH, involves anti-solvent precipitation[10].

Methodology:

-

Dissolve the crude this compound product in a minimal amount of a suitable solvent in which it is soluble (e.g., Isopropyl Ether)[10].

-

Stir the solution for 30 minutes.

-

Transfer this solution to a flask containing a larger volume of an anti-solvent in which the product is insoluble (e.g., n-Heptane, ~7.5x the volume of the initial solvent)[10].

-

Stir the resulting suspension for approximately 1 hour to induce precipitation.

-

Collect the solid product by filtration and wash with the anti-solvent (n-Heptane).

-

Dry the purified product under vacuum at a moderate temperature (e.g., 50°C) to a constant weight[10].

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is used as a monomer in Boc-chemistry SPPS. The following is a generalized workflow for a single coupling cycle.

Methodology:

-

Resin Preparation : Start with a suitable resin (e.g., Merrifield resin) pre-loaded with the C-terminal amino acid.

-

Boc Deprotection : Remove the Boc protecting group from the resin-bound amino acid by treating the resin with a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for approximately 20-30 minutes[4][11]. Scavengers like triisopropylsilane (TIS) or water are often included to prevent side reactions.

-

Washes : Wash the resin thoroughly with DCM and an alcohol like isopropyl alcohol (IPA) to remove TFA and byproducts[11].

-

Neutralization : Neutralize the resulting TFA salt on the resin by washing with a solution of a hindered base, such as 10% diisopropylethylamine (DIEA) in DCM, to yield the free amine[4][11].

-

Washes : Wash the resin again with DCM to remove excess base.

-

Amino Acid Coupling : Dissolve this compound (2-3 equivalents) and a coupling agent like N,N'-diisopropylcarbodiimide (DIC) or HBTU in a polar aprotic solvent (e.g., DMF or NMP). Add this activation mixture to the resin[11].

-

Reaction : Allow the coupling reaction to proceed for 1-2 hours. Monitor for completion using a qualitative test like the Kaiser ninhydrin test[11].

-

Washes : Wash the resin with DMF and DCM to remove unreacted reagents.

-

The cycle of deprotection, neutralization, and coupling is repeated with the next desired amino acid until the peptide sequence is complete.

Visualizations

Logical Workflow for Boc-SPPS

The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis using a Boc-protected amino acid like this compound.

Role in Drug Development

This diagram shows the logical relationship of how modified amino acids contribute to the development of peptide-based therapeutics.

References

- 1. This compound | 320581-69-9 [m.chemicalbook.com]

- 2. Boc-6-fluoro-DL-tryptophan - 100 mg [anaspec.com]

- 3. chemimpex.com [chemimpex.com]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ajpamc.com [ajpamc.com]

- 11. EP1343808A2 - Process for the synthesis of a peptide having a trp residue - Google Patents [patents.google.com]

Spectroscopic Properties of 6-Fluorotryptophan: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluorotryptophan (6-F-Trp) is a synthetic analog of the essential amino acid L-tryptophan. Its unique spectroscopic properties, conferred by the fluorine substituent on the indole ring, make it a valuable tool in various research applications, including protein structure and dynamics studies using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and as a probe in fluorescence-based assays. This technical guide provides a comprehensive overview of the UV-Visible absorption and fluorescence properties of 6-fluorotryptophan, including quantitative data, detailed experimental protocols, and a visualization of its role in the serotonin synthesis pathway.

Core Spectroscopic Properties

UV-Visible Absorption Spectroscopy

Tryptophan and its analogs exhibit characteristic UV absorption due to the π → π* transitions within the indole ring. For tryptophan, the absorption spectrum in neutral aqueous solution typically shows a maximum (λmax) around 280 nm. The presence of the electron-withdrawing fluorine atom in 6-fluorotryptophan is expected to cause a slight shift in the absorption maxima. One source indicates an absorption maximum at 218 nm, which likely represents one of the higher energy transitions.

Table 1: UV-Visible Absorption Properties

| Compound | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Solvent |

| L-Tryptophan | ~280 | ~5,600 | Water (neutral pH)[1] |

| 6-Fluorotryptophan | 218 | Not Reported | Not Specified[2] |

| 6-Fluorotryptophan | ~280-290 (estimated) | ~5,000-6,000 (estimated) | Aqueous Buffer |

Note: The values for 6-Fluorotryptophan are estimates based on the properties of L-Tryptophan and general knowledge of the effects of fluorination on aromatic systems. Further experimental verification is required.

Fluorescence Spectroscopy

The fluorescence of tryptophan is highly sensitive to its local environment, making it an excellent intrinsic probe for studying protein conformation and dynamics. The emission maximum (λem), quantum yield (ΦF), and fluorescence lifetime (τ) are all affected by solvent polarity, pH, and interactions with neighboring molecules. It is anticipated that 6-fluorotryptophan will also exhibit this sensitivity.

Table 2: Fluorescence Properties

| Compound | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Fluorescence Lifetime (τ) (ns) | Solvent |

| L-Tryptophan | ~280 | ~350 | ~0.13 | ~2.6 | Water (neutral pH)[1] |

| 6-Fluorotryptophan | ~285-295 (estimated) | ~350-360 (estimated) | Not Reported | Not Reported | Aqueous Buffer |

Note: The values for 6-Fluorotryptophan are estimates based on the properties of L-Tryptophan. The slight red-shift in excitation and emission is predicted due to the electronic perturbation by the fluorine atom. Experimental determination of the quantum yield and lifetime is necessary for specific applications.

Experimental Protocols

The following are generalized protocols for acquiring UV-Visible and fluorescence spectra of 6-fluorotryptophan. These should be adapted and optimized for specific experimental conditions and instrumentation.

UV-Visible Absorption Spectroscopy Protocol

Objective: To determine the absorption spectrum and molar extinction coefficient of 6-fluorotryptophan.

Materials:

-

6-Fluorotryptophan

-

Solvent of choice (e.g., phosphate-buffered saline (PBS), pH 7.4, ethanol, dioxane)

-

UV-transparent cuvettes (e.g., quartz)

-

UV-Visible spectrophotometer

Procedure:

-

Solution Preparation: Prepare a stock solution of 6-fluorotryptophan of a known concentration (e.g., 1 mM) in the desired solvent. Ensure complete dissolution.

-

Serial Dilutions: Perform a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 10 µM, 20 µM, 50 µM, 100 µM).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions. Set the wavelength range to scan (e.g., 200-400 nm).

-

Blank Measurement: Fill a cuvette with the solvent used for the solutions and record a baseline spectrum. This will be subtracted from the sample spectra.

-

Sample Measurement: Measure the absorbance of each dilution of 6-fluorotryptophan. Ensure the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Plot a standard curve of absorbance at λmax versus concentration.

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm. The slope of the standard curve will be equal to ε (assuming a 1 cm path length).

-

Fluorescence Spectroscopy Protocol

Objective: To determine the excitation and emission spectra, quantum yield, and fluorescence lifetime of 6-fluorotryptophan.

Materials:

-

6-Fluorotryptophan

-

Solvent of choice (e.g., PBS, pH 7.4)

-

Fluorescence-grade solvents

-

Fluorescence cuvettes (quartz, four-sided polished)

-

Fluorometer (spectrofluorometer)

-

For quantum yield: A fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

-

For lifetime measurements: A time-correlated single-photon counting (TCSPC) system

Procedure:

1. Excitation and Emission Spectra:

-

Solution Preparation: Prepare a dilute solution of 6-fluorotryptophan in the desired solvent. The absorbance at the excitation wavelength should be low (ideally < 0.1) to avoid inner filter effects.

-

Fluorometer Setup: Turn on the fluorometer and allow the lamp to warm up.

-

Excitation Spectrum: Set the emission wavelength to the expected maximum (e.g., 350 nm) and scan a range of excitation wavelengths (e.g., 250-320 nm) to find the excitation maximum.

-

Emission Spectrum: Set the excitation wavelength to the determined maximum and scan a range of emission wavelengths (e.g., 300-500 nm) to find the emission maximum.

2. Relative Quantum Yield Measurement:

-

Prepare a solution of the fluorescent standard with an absorbance similar to the 6-fluorotryptophan sample at the excitation wavelength.

-

Measure the integrated fluorescence intensity of both the 6-fluorotryptophan sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

Measure the absorbance of both solutions at the excitation wavelength.

-

Calculate the quantum yield of 6-fluorotryptophan (ΦF,sample) using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

3. Fluorescence Lifetime Measurement:

-

Use a TCSPC system for accurate lifetime determination.

-

The sample is excited by a pulsed light source (e.g., a laser diode) at the excitation maximum.

-

The time delay between the excitation pulse and the detection of the emitted photon is measured repeatedly.

-

A histogram of these delay times is generated, which represents the fluorescence decay curve.

-

The decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s) (τ).

Signaling Pathway and Experimental Workflow Visualization

6-Fluorotryptophan acts as a competitive inhibitor of tryptophan hydroxylase, a key enzyme in the biosynthesis of the neurotransmitter serotonin. This inhibitory action can be leveraged to study the serotonergic system.

References

Navigating the Solubility and Stability of Boc-6-Fluoro-D-tryptophan: A Technical Guide

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of novel amino acid derivatives is paramount for successful experimental design and formulation. This in-depth technical guide provides a comprehensive overview of the solubility and stability of Boc-6-Fluoro-D-tryptophan in common laboratory solvents, offering a framework for its effective handling and application.

Core Concepts: Solubility and Stability

The introduction of a tert-butyloxycarbonyl (Boc) protecting group generally increases the lipophilicity of an amino acid, thereby enhancing its solubility in organic solvents while decreasing its solubility in aqueous solutions[1][2]. N-Boc-L-tryptophan, a closely related compound, is known to be soluble in common organic solvents such as dichloromethane, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO)[1][2][3].

Fluorination of the indole ring, as seen in this compound, can significantly impact the molecule's properties. The carbon-fluorine bond is strong, which often leads to enhanced metabolic stability and resistance to chemical degradation[4][5][6]. However, it is important to note that some fluorinated indole compounds have shown susceptibility to degradation in aqueous buffers at physiological pH[7].

Tryptophan and its derivatives are known to be sensitive to various environmental factors. The indole ring is particularly susceptible to oxidation and degradation under exposure to UV light, extreme pH conditions, and elevated temperatures[8][9][10].

Qualitative Solubility Profile

Based on the properties of analogous compounds, a qualitative solubility profile for this compound can be inferred. This information should be used as a starting point for experimental determination.

| Solvent Class | Common Examples | Expected Solubility of this compound |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High |

| Chlorinated | Dichloromethane (DCM) | High |

| Ethers | Tetrahydrofuran (THF) | Moderate to High |

| Alcohols | Methanol, Ethanol | Moderate |

| Non-polar | Hexanes, Toluene | Low |

| Aqueous Buffers | PBS, Water | Low to Insoluble |

Experimental Protocols for Solubility and Stability Determination

To obtain quantitative data for your specific application, it is essential to perform experimental assessments. Below are detailed methodologies for determining the solubility and stability of this compound.

Protocol 1: High-Performance Liquid Chromatography (HPLC)-Based Solubility Assay

This method allows for the accurate quantification of the dissolved compound in a given solvent.

Methodology:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at known concentrations.

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the test solvent in a vial.

-

Equilibration: Agitate the vials at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Filtration: Filter the resulting suspension through a 0.45 µm syringe filter to remove any undissolved solid.

-

HPLC Analysis: Inject a known volume of the filtered solution onto an appropriate HPLC system. A reverse-phase C18 column is often suitable for tryptophan derivatives.

-

Quantification: Use the calibration curve generated from the standard solutions to determine the concentration of this compound in the filtrate. This concentration represents the solubility in the test solvent[11][12][13].

Protocol 2: Forced Degradation (Stress Testing) for Stability Assessment

Forced degradation studies are crucial for identifying potential degradation products and understanding the intrinsic stability of the molecule under various stress conditions[14][15][16].

Methodology:

-

Sample Preparation: Prepare solutions of this compound in the desired solvent system at a known concentration (e.g., 1 mg/mL)[17].

-

Application of Stress Conditions: Expose the solutions to a range of stress conditions. It is essential to include a control sample stored under normal conditions.

-

Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60 °C) for a defined period[17][18].

-

Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures[17][18].

-

Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature[17].

-

Thermal Degradation: Store the sample at elevated temperatures (e.g., 60-80 °C) in a stability chamber.

-

Photostability: Expose the sample to a controlled light source that emits both UV and visible light, as per ICH Q1B guidelines[19][20][21][22]. A dark control should be run in parallel.

-

-

Sample Analysis: At specified time points, withdraw aliquots from each stress condition. Neutralize the acidic and basic samples before analysis.

-

Analytical Method: Analyze the samples using a stability-indicating HPLC method (a method capable of separating the parent compound from its degradation products).

-

Data Interpretation: Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products. The goal is typically to achieve 5-20% degradation to ensure that the analytical method is challenged without generating secondary, irrelevant degradants[17].

Potential Degradation Pathways

The indole ring of tryptophan is the most reactive part of the molecule and is susceptible to several degradation pathways. Understanding these can aid in the interpretation of stability data.

Summary and Recommendations

This compound is anticipated to exhibit good solubility in polar aprotic and chlorinated organic solvents, with lower solubility in alcohols and aqueous media. The fluorine substitution likely enhances its stability, but experimental verification is crucial.

For optimal use, it is recommended to:

-

Experimentally determine the solubility in your specific solvent systems using a validated method like HPLC.

-

Conduct forced degradation studies to understand the compound's stability profile under relevant stress conditions.

-

Store the solid compound in a cool, dark, and dry place to minimize degradation.

-

For solutions, consider using solvents with minimal water content and protecting them from light, especially for long-term storage. The use of antioxidants may also be beneficial in preventing oxidative degradation[23].

By following the guidelines and protocols outlined in this technical guide, researchers and drug development professionals can confidently handle and utilize this compound in their scientific endeavors.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. N-[(tert-Butoxy)carbonyl]-L-tryptophan | 13139-14-5 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. daneshyari.com [daneshyari.com]

- 6. nbinno.com [nbinno.com]

- 7. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Degradation of Tryptophan by UV Irradiation: Influencing Parameters and Mechanisms [mdpi.com]

- 9. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sciforum.net [sciforum.net]

- 14. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 15. biopharminternational.com [biopharminternational.com]

- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 18. rjptonline.org [rjptonline.org]

- 19. ema.europa.eu [ema.europa.eu]

- 20. iagim.org [iagim.org]

- 21. q1scientific.com [q1scientific.com]

- 22. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 23. Photostability of l-tryptophan in aqueous solution: Effect of atmosphere and antioxidants addition - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Role of the Boc Protecting Group in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group remains a cornerstone of synthetic peptide chemistry, particularly for solid-phase peptide synthesis (SPPS). While the fluorenylmethyloxycarbonyl (Fmoc) strategy has gained widespread popularity, Boc chemistry offers distinct advantages, especially in the synthesis of long or challenging peptide sequences. This in-depth technical guide explores the core principles of Boc-based peptide synthesis, providing detailed experimental protocols, comparative data, and visualizations to illuminate its enduring relevance in research and drug development.

The Chemistry of the Boc Protecting Group

The Boc group is an acid-labile protecting group used to temporarily block the Nα-amino group of an amino acid.[1] This prevents unwanted side reactions during peptide bond formation. The selection of the Boc group is foundational to the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS. In this scheme, the temporary Nα-Boc group is removed by moderate acid treatment, while the more permanent side-chain protecting groups (typically benzyl-based) and the peptide-resin linkage require a much stronger acid for final cleavage.[2][3]

Introduction of the Boc Group (Protection)

The most common method for introducing the Boc group is the reaction of an amino acid with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.[1] The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride.

Removal of the Boc Group (Deprotection)

The Boc group is readily cleaved by treatment with a moderate acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[4] The mechanism involves protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl cation, isobutylene, and carbon dioxide.

A potential complication during deprotection is the reaction of the liberated tert-butyl cation with nucleophilic amino acid side chains, such as those of tryptophan, cysteine, and methionine.[2] To prevent these side reactions, scavengers like dithioethane (DTE) are often added to the deprotection solution.[2]

Data Presentation: Boc vs. Fmoc Strategies

While Fmoc-SPPS is often favored for its milder deprotection conditions, Boc-SPPS can offer superior results for "difficult" or hydrophobic sequences that are prone to aggregation.[3] The acidic deprotection step in Boc chemistry helps to protonate the newly exposed N-terminus, which can disrupt interchain hydrogen bonding and improve solvation.[3]

Table 1: General Comparison of Boc and Fmoc SPPS Strategies [3]

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |

| Nα-Deprotection | Moderate Acid (e.g., TFA) | Base (e.g., Piperidine) |

| Side-Chain Protection | Benzyl-based (Bzl) | tert-Butyl-based (tBu) |

| Final Cleavage | Strong Acid (e.g., HF, TFMSA) | Strong Acid (e.g., TFA) |

| Orthogonality | No (Both acid-labile) | Yes (Base- and acid-labile groups) |

| Aggregation Issues | Less frequent | More frequent |

| Suitability for "Difficult Sequences" | Often preferred | Can be challenging |

| Safety | Requires handling of strong, corrosive acids (HF) | Generally considered safer |

Table 2: Yield and Purity Data for N-Boc Protection of Amino Acids

| Amino Acid | Protection Method | Yield (%) | Reference |

| L-Glutamic Acid | (Boc)₂O, Et₃N, Acetone/Water | 90 | [5] |

| Various Amines | (Boc)₂O, Water/Acetone | Good to Excellent | [6] |

| Various Amino Acids | BOC-ON, Et₃N, Dioxane/Water | Excellent | [7] |

Experimental Protocols

Protocol for Nα-Boc Protection of an Amino Acid

This protocol is a general procedure for the protection of an amino acid using di-tert-butyl dicarbonate.

Materials:

-

Amino acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or other suitable base

-

Solvent (e.g., acetone/water mixture, dioxane/water mixture)[5][7]

-

Ethyl acetate

-

5% Citric acid solution

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve the amino acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.[7]

-

Add di-tert-butyl dicarbonate (1.1 equivalents) to the solution at room temperature with stirring.[7]

-

Continue stirring for 2-4 hours. The reaction progress can be monitored by TLC.[5][7]

-

Once the reaction is complete, remove the organic solvent under reduced pressure.[5]

-

Dilute the aqueous residue with water and wash with ethyl acetate to remove unreacted (Boc)₂O and byproducts.[7]

-

Acidify the aqueous layer to a pH of 2-3 with a 5% citric acid solution.[7]

-

Extract the Boc-protected amino acid with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and evaporate the solvent to yield the product.[7]

Protocol for a Standard Boc-SPPS Cycle

This protocol outlines the key steps in a single cycle of amino acid addition in Boc-based solid-phase peptide synthesis.

Materials:

-

Peptide-resin

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Dithioethane (DTE) (if required)

-

Isopropyl alcohol (IPA)

-

10% Triethylamine (TEA) in DCM or 50% Diisopropylethylamine (DIEA) in DCM for neutralization[2][4]

-

Boc-protected amino acid

-

Coupling reagent (e.g., DCC/HOBt, HBTU)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM.[4]

-

Boc Deprotection:

-

Washing: Wash the resin thoroughly with DCM followed by IPA.[4]

-

Neutralization:

-

Coupling:

-

Dissolve the next Boc-protected amino acid and the coupling reagent in DMF.

-

Add the coupling solution to the resin and shake for the required time (typically 1-2 hours). The progress of the coupling reaction can be monitored using the ninhydrin test.

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

This cycle is repeated for each amino acid in the peptide sequence.

Visualizations

Boc Protection of an Amino Acid

Caption: Boc protection of an amino acid.

Boc Deprotection Mechanism

Caption: Acid-catalyzed deprotection of the Boc group.

Boc-SPPS Workflow

Caption: A single cycle in Boc solid-phase peptide synthesis.

Conclusion

The Boc protecting group, integral to the Boc/Bzl strategy, remains a powerful tool in the arsenal of peptide chemists. Its robustness and the advantageous properties it imparts during the synthesis of challenging sequences ensure its continued application in both academic research and the pharmaceutical industry. While the handling of strong acids for final cleavage requires specialized care, the potential for higher purity and yield in specific cases makes Boc-SPPS an indispensable methodology. A thorough understanding of its chemistry, coupled with optimized protocols, enables the successful synthesis of complex peptides that are crucial for advancing our understanding of biology and developing new therapeutics.

References

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. chempep.com [chempep.com]

- 5. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

The Fluorinated Tryptophan Toolbox: An In-depth Guide to a Powerful Probe in Biological Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into amino acids has emerged as a powerful tool in chemical biology and drug discovery. Among these, fluorinated tryptophan analogs have garnered significant attention due to the unique spectroscopic properties of the fluorine atom and the critical roles of tryptophan in protein structure, function, and as a metabolic precursor. This technical guide provides a comprehensive overview of the biological activity of fluorinated tryptophan analogs, detailing their synthesis, incorporation into proteins, and their diverse applications as probes for studying protein dynamics, ligand binding, and metabolic pathways.

Synthesis of Fluorinated Tryptophan Analogs

The synthesis of fluorinated tryptophan analogs can be achieved through various chemical and enzymatic methods. A common strategy for synthesizing multi-substituted analogs like 4,6-difluoro-tryptophan involves a deaminative coupling of a corresponding fluorinated gramine with a glycine equivalent.[1][2][3] Radiofluorinated analogs, such as those labeled with fluorine-18 for Positron Emission Tomography (PET), are often prepared via nucleophilic fluorination of suitable precursors.[4][5][6]

Incorporation into Proteins

Fluorinated tryptophan analogs can be incorporated into proteins both globally and site-specifically.

-

Global Incorporation: In tryptophan-auxotrophic strains of Escherichia coli, fluorinated tryptophan can be supplied in the growth medium, leading to its incorporation in place of native tryptophan.[7][8] The efficiency of incorporation can vary depending on the analog and the specific position of the fluorine atom. For instance, 4-fluorotryptophan can replace approximately 75% of tryptophan, while 5- and 6-fluorotryptophan achieve 50-60% replacement.[7] A more cost-effective method for incorporating 5-fluorotryptophan involves adding 5-fluoroindole to the culture medium, which is then converted to 5-fluorotryptophan by the endogenous tryptophan synthase.[8][9]

-

Site-Specific Incorporation: For more precise studies, site-specific incorporation can be achieved using amber stop codon suppression technology. This involves an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the fluorinated tryptophan analog.[10][11][12] This method allows for the introduction of a single fluorine probe at a defined position within the protein.

Biological Activities and Applications

The introduction of fluorine into the tryptophan indole ring can subtly alter its physicochemical properties, leading to a range of biological effects and enabling various applications.

Probing Protein Structure and Dynamics with 19F NMR

The fluorine-19 (19F) nucleus is an excellent NMR probe due to its 100% natural abundance, spin of 1/2, and high sensitivity to the local chemical environment.[9] Incorporating fluorinated tryptophan analogs into a protein provides a powerful tool to study its structure, dynamics, and interactions.[13][14][15]

Table 1: Effects of Fluorinated Tryptophan Analogs on Protein Stability and Ligand Binding

| Protein | Fluorinated Analog | Effect on Stability | Change in Ligand Affinity (Kd) | Reference |

| LmrR | 4,5,6,7-tetrafluorotryptophan | Not reported | 70-fold decrease for riboflavin | [16][17] |

| LmrR | 5-fluorotryptophan, 5,6-difluorotryptophan, 5,6,7-trifluorotryptophan | Not reported | 6-fold decrease for daunomycin | [16][17] |

| Ralstonia solanacearum lectin (RSL) | 4-fluorotryptophan, 5-fluorotryptophan, 7-fluorotryptophan | Varied effects on stability | Moderate effects on glycan affinity | [18] |

Fluorescence Spectroscopy

The intrinsic fluorescence of tryptophan is sensitive to its local environment. Fluorination can modulate these fluorescent properties, providing a means to study protein conformational changes.[19][20][21] For example, while 5- and 6-fluorotryptophan have quantum yields similar to native tryptophan, 4- and 7-fluorotryptophan are significantly quenched, making them useful for specific types of fluorescence studies.[20]

Table 2: Photophysical Properties of Selected Fluorinated Tryptophan Analogs

| Analog | Absorption Max (nm) | Emission Max (nm) | Quantum Yield | Reference |

| Tryptophan | 280 | 350 | ~0.13 | [20] |

| 5-fluorotryptophan | 288 | 350 | ~0.14 | [20] |

| 6-fluorotryptophan | 288 | 350 | ~0.13 | [20] |

| 4-fluorotryptophan | 280 | 350 | ~0.01 | [20] |

| 7-fluorotryptophan | 288 | 350 | ~0.01 | [20] |

Enzyme Inhibition and Drug Discovery

Fluorinated tryptophan analogs can act as inhibitors of enzymes involved in tryptophan metabolism. This property is being explored for the development of new therapeutic agents. For example, some analogs have been shown to inhibit indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer immune evasion.

Metabolic Probes and PET Imaging

Tryptophan is a precursor for the synthesis of several important signaling molecules through distinct metabolic pathways. Radioactively labeled fluorinated tryptophan analogs, particularly those with 18F, are valuable tools for in vivo imaging of these pathways using Positron Emission Tomography (PET).[4][5][6][22][23] These tracers allow for the non-invasive visualization and quantification of tryptophan uptake and metabolism in various tissues, which can be altered in diseases such as cancer and neurological disorders.

Experimental Protocols

Protocol 1: Synthesis of 4,6-Difluoro-Tryptophan

This protocol is a summary of the scalable synthesis of 4,6-difluorotryptophan as described by Monnie et al. (2024).[1][2][3][24]

-

Coupling Reaction: A deaminative coupling is performed between 4,6-difluorogramine and 2-benzylthio-1,5-dihydro-4H-imidazolone, which serves as a glycine equivalent. The reaction is carried out at a controlled temperature of approximately 35°C.

-

Hydrolysis: The resulting product from the coupling reaction is then subjected to hydrolysis to yield the fluorinated hydantoin.

-

Final Conversion: The hydantoin is further processed to obtain the final product, 4,6-difluoro-tryptophan.

-

Purification: The final compound is purified using appropriate chromatographic techniques.

Protocol 2: Incorporation of 5-Fluorotryptophan into Proteins in E. coli**

This protocol is based on methods described for the efficient labeling of proteins with fluorinated tryptophan.[8][9]

-

Strain and Media: Use a tryptophan-auxotrophic E. coli strain (e.g., BL21(DE3) auxotroph). Grow the cells in a minimal medium supplemented with all necessary amino acids except tryptophan.

-

Induction and Labeling: When the cell culture reaches the mid-log phase (OD600 of 0.6-0.8), induce protein expression with IPTG. Simultaneously, add 5-fluoroindole to the culture medium to a final concentration of 50-100 mg/L. The endogenous tryptophan synthase will convert the 5-fluoroindole into 5-fluorotryptophan, which will then be incorporated into the expressed protein.

-

Cell Harvest and Protein Purification: After a suitable induction period (e.g., 3-4 hours at 37°C or overnight at 18-25°C), harvest the cells by centrifugation. Purify the labeled protein using standard chromatography techniques appropriate for the specific protein.

Protocol 3: 19F NMR Analysis of a Fluorinated Protein

This is a general protocol for acquiring 19F NMR spectra of a protein labeled with a fluorinated tryptophan analog.[13][15]

-

Sample Preparation: Prepare a sample of the purified fluorinated protein at a concentration of 10-100 µM in a suitable NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 7.0). Add 5-10% D2O for the lock signal.

-

NMR Spectrometer Setup: Use an NMR spectrometer equipped with a probe that can be tuned to the 19F frequency.

-

Data Acquisition: Acquire a one-dimensional 19F NMR spectrum. Typical parameters include a spectral width appropriate for the expected chemical shift range of the fluorinated tryptophan, a sufficient number of scans to achieve a good signal-to-noise ratio, and a suitable relaxation delay.

-

Data Processing: Process the acquired free induction decay (FID) by applying an appropriate window function (e.g., exponential multiplication) and Fourier transformation. Reference the spectrum using an external or internal standard (e.g., trifluoroacetic acid).

Signaling and Metabolic Pathways

Tryptophan is metabolized through three major pathways: the kynurenine pathway, the serotonin pathway, and the indole pathway (primarily by gut microbiota). Fluorinated tryptophan analogs can enter these pathways and serve as probes to monitor their activity.

The kynurenine pathway is of particular interest in many diseases. Kynurenic acid is an antagonist of N-methyl-D-aspartate (NMDA) and α7-nicotinic acetylcholine receptors, while quinolinic acid is an NMDA receptor agonist.[25][26][27][28] An imbalance in this pathway is associated with neuroinflammatory and neurodegenerative diseases.

References

- 1. Synthesis of 4,6-Difluoro-Tryptophan as a Probe for Protein 19F NMR [addi.ehu.eus]

- 2. Synthesis of 4,6-Difluoro-Tryptophan as a Probe for Protein 19F NMR [addi.ehu.es]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of 7-[18F]Fluorotryptophan as a Novel Positron Emission Tomography (PET) Probe for the Visualization of Tryptophan Metabolism in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Development of [18F]F-5-OMe-Tryptophans through Photoredox Radiofluorination: A New Method to Access Trp-based PET Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Incorporation of fluorotryptophans into proteins of escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

- 10. Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 13. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effect of Noncanonical Amino Acids on Protein–Carbohydrate Interactions: Structure, Dynamics, and Carbohydrate Affinity of a Lectin Engineered with Fluorinated Tryptophan Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quantitative analysis of protein-lipid interactions using tryptophan fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The Magic of Linking Rings: Discovery of a Unique Photoinduced Fluorescent Protein Crosslink - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. PET Imaging of Neurofibromatosis Type 1 with a Fluorine-18 Labeled Tryptophan Radiotracer [mdpi.com]

- 24. addi.ehu.es [addi.ehu.es]

- 25. The kynurenine pathway and the brain: challenges, controversies and promises - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Diverse Physiological Roles of Kynurenine Pathway Metabolites: Updated Implications for Health and Disease [mdpi.com]

- 28. Kynurenine pathway - Wikipedia [en.wikipedia.org]

Impact of fluorine substitution on the electronic properties of the indole ring.

An in-depth technical guide on the impact of fluorine substitution on the electronic properties of the indole ring.

Abstract

The strategic incorporation of fluorine into the indole scaffold is a powerful tool in medicinal chemistry and materials science. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—profoundly modulate the electronic landscape of the indole ring. This guide provides a comprehensive analysis of these effects, detailing the impact on key electronic parameters such as acidity (pKa), ionization potential, and spectroscopic signatures. We present quantitative data in structured tables, outline detailed experimental protocols for characterization, and visualize key concepts and pathways using Graphviz diagrams. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the nuanced effects of fluorination in molecular design.

Introduction: The Indole Scaffold and the Fluorine Advantage

The indole ring is a privileged structure in medicinal chemistry, forming the core of essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin.[1] Its electron-rich aromatic system is crucial for various biological interactions, including π-π stacking and hydrogen bonding.[2] In drug discovery, indole derivatives are foundational components in the synthesis of novel active pharmaceutical ingredients (APIs) across therapeutic areas from oncology to neurology.[1][3]

The introduction of fluorine into organic molecules can dramatically alter their lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4][5] When applied to the indole ring, fluorination offers a mechanism to fine-tune its electronic properties with high precision. These modifications can enhance pharmacokinetic profiles, improve receptor binding affinity, and increase metabolic stability, making fluoroindoles highly attractive for pharmaceutical development.[6][7] This guide explores the fundamental electronic consequences of substituting hydrogen with fluorine on the indole core.

Fundamental Electronic Effects of Fluorine Substitution

The influence of fluorine on the indole ring's electronics stems primarily from its extreme electronegativity, the highest of any element. This leads to two main competing electronic effects: the inductive effect and the resonance effect.

-

Inductive Effect (-I): Fluorine strongly withdraws electron density from the ring through the sigma (σ) bond framework. This effect is distance-dependent and deactivates the ring towards electrophilic substitution by lowering the energy of the molecular orbitals.

-

Resonance Effect (+R): The lone pairs on the fluorine atom can donate electron density to the aromatic π-system. However, due to the poor orbital overlap between the compact 2p orbital of fluorine and the 2p orbitals of carbon, this resonance donation is significantly weaker than its powerful inductive withdrawal.

The net result is that fluorine acts as a strong electron-withdrawing group via induction, which dominates its weak resonance donation. This fundamental principle underpins the observed changes in the indole ring's chemical and physical properties. The Hammett equation provides a quantitative framework for evaluating these electronic influences through substituent constants (σ), which separate the inductive (field) and resonance components of a substituent's effect.[8][9][10]

Impact on Key Electronic Properties

Fluorination leads to measurable changes in several core electronic properties of the indole ring.

Acidity (pKa)

The inductive withdrawal of electron density by fluorine stabilizes the conjugate base (indolide anion) formed upon deprotonation of the N-H bond. This stabilization makes the proton more acidic, resulting in a lower pKa value compared to unsubstituted indole. The magnitude of this effect depends on the position and number of fluorine substituents.

Ionization Potential (IP)

The ionization potential—the energy required to remove an electron from the molecule—is a direct measure of the energy of the highest occupied molecular orbital (HOMO). Because fluorine's strong inductive effect lowers the energy of the molecular orbitals, a higher energy is required to eject an electron.[11] Consequently, fluorinated indoles exhibit higher ionization potentials than their non-fluorinated counterparts. This has been confirmed by photoelectron spectroscopy and ab initio calculations.[11][12]

Spectroscopic Properties

Fluorine substitution significantly alters the spectroscopic signatures of the indole ring, providing a valuable tool for characterization and environmental probing.

-

NMR Spectroscopy : ¹⁹F NMR is a highly sensitive technique for probing the local environment due to the wide chemical shift range of fluorine (>400 ppm).[13] The ¹⁹F chemical shift in fluoroindoles is sensitive to solvent effects, with solvents like DMSO causing a deshielded (downfield) shift and ethanol causing a shielded (upfield) shift.[13] Furthermore, fluorine substitution alters the ¹H and ¹³C chemical shifts of the indole ring, which can be used to confirm the position of substitution.[14][15][16]

-

UV-Vis Absorption and Fluorescence : Fluorination can modify the absorption and emission wavelengths of the indole chromophore.[17] Substitution at the 4-position of the indole ring has been shown to be particularly effective in tuning these properties, allowing for the development of tryptophan analogs that absorb and emit visible light.[8] While 5-fluoro substitution does not change the nature of the fluorescent state (¹La), it does impact the fluorescence decay profile.[11]

Table 1: Effect of Fluorination on Indole Ionization Potential (IP)

| Compound | Calculated IP (eV) | Experimental IP (eV) | IP Change vs. Parent (eV) |

|---|---|---|---|

| Indole | 7.90 | 7.90 ± 0.01 | - |

| 5-Fluoroindole (5FI) | 8.114 | 8.11 ± 0.01 | +0.21 |

| 6-Fluoroindole (6FI) | 7.974 | 7.954 ± 0.01 | +0.054 |

| 3-Methylindole (3MI) | 7.66 | 7.65 ± 0.01 | - |

| 5-Fluoro-3-methylindole (5F3MI) | 7.85 | 7.84 ± 0.01 | +0.19 |

| 6-Fluoro-3-methylindole (6F3MI) | 7.752 | - | +0.092 (calculated) |

Data sourced from computational and experimental studies.[11]

Table 2: Representative ¹⁹F and ¹³C NMR Chemical Shifts for Fluoroindoles

| Compound | Position of F | Solvent | ¹⁹F Chemical Shift (ppm) | Selected ¹³C Chemical Shifts (ppm) |

|---|---|---|---|---|

| 5-Fluoro-3-methyl-1H-indole | 5 | CDCl₃ | -125.24 | C5: 158.8 (d), C4: 110.4 (d), C6: 111.6 (d) |

| 6-Fluoro-3-methyl-1H-indole | 6 | CDCl₃ | -122.99 | C6: 159.9 (d), C5: 108.0 (d), C7: 97.4 (d) |

Data adapted from supporting information of synthetic studies.[16]

Implications in Drug Design and Development

The electronic modifications induced by fluorine have profound implications for how a drug molecule interacts with its biological target and behaves in a physiological environment.

Modulation of Receptor-Ligand Interactions

The redistribution of electron density upon fluorination can alter or introduce new non-covalent interactions. For instance, the polarized C-F bond can participate in dipole-dipole interactions or act as a weak hydrogen bond acceptor. By lowering the pKa, fluorination can change the protonation state of the indole nitrogen at physiological pH, affecting its ability to act as a hydrogen bond donor. These subtle changes can lead to significant improvements in binding affinity and selectivity.[6][7]

Case Study: IDO1 Inhibition in Cancer Immunotherapy

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan degradation along the kynurenine pathway.[18] In the tumor microenvironment, overexpression of IDO1 depletes tryptophan, suppressing the function of tumor-infiltrating T-cells and promoting immune tolerance. Therefore, inhibiting IDO1 is a key strategy in cancer immunotherapy. Many IDO1 inhibitors are based on the indole scaffold to mimic the natural substrate, tryptophan. Fluorination of these indole-based inhibitors can enhance their potency and pharmacokinetic properties by modifying their electronic interaction with the enzyme's active site.[18]

Experimental Protocols

General Synthesis and Characterization Workflow

The development of novel fluoroindole derivatives follows a structured workflow from synthesis to final characterization. Common synthetic strategies include the Fischer or Larock indole syntheses using fluorinated precursors or late-stage electrophilic fluorination of an existing indole core using reagents like N-fluorobenzenesulfonimide (NFSI).[19][20]

Protocol: Determination of Ionization Potential via Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy directly measures the energy required to eject electrons from their orbitals upon interaction with high-energy photons, providing precise values for ionization potentials.[21]

-

Sample Preparation: The fluoroindole derivative is vaporized under high vacuum to obtain it in the gas phase, ensuring molecules are isolated.

-

Ionization: The gaseous sample is irradiated with a monochromatic source of high-energy photons, typically a He I (21.2 eV) source for valence shell electrons.[12][21]

-

Electron Energy Analysis: The kinetic energy of the photoejected electrons is measured by an electron energy analyzer.

-

Data Analysis: The ionization potential (IP) is calculated using the equation: IP = hν - Eₖ, where hν is the energy of the incident photon and Eₖ is the measured kinetic energy of the electron. The first peak in the resulting spectrum corresponds to the first vertical ionization potential, associated with the removal of an electron from the HOMO.[22]

-

Computational Correlation: Experimental results are often compared with theoretical values obtained from ab initio or DFT calculations (e.g., using B3LYP/6-311+G(2df, 2p) basis sets) for accurate assignment of molecular orbitals.[11][23]

Protocol: Spectroscopic Characterization (NMR, UV-Vis)

Standard spectroscopic methods are used to confirm the structure and investigate the electronic transitions of the synthesized fluoroindole.[16]

-

Sample Preparation: A dilute solution of the purified fluoroindole is prepared in a suitable deuterated solvent (for NMR, e.g., CDCl₃, DMSO-d₆) or a spectroscopic grade solvent (for UV-Vis, e.g., ethanol, cyclohexane).

-

NMR Spectroscopy:

-

¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz).[16]

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard (e.g., TMS for ¹H and ¹³C).

-

Coupling constants (J), particularly J_H-F and J_C-F, are analyzed to confirm the position of the fluorine substituent.

-

-

UV-Vis Absorption Spectroscopy:

-

The absorption spectrum is recorded using a dual-beam spectrophotometer over a relevant wavelength range (e.g., 200-400 nm).

-

The wavelength of maximum absorbance (λ_max) and the molar extinction coefficient (ε) are determined.

-

-

Fluorescence Spectroscopy:

-

The sample is excited at or near its λ_max, and the emission spectrum is recorded.

-

The wavelength of maximum emission and the fluorescence quantum yield are determined to quantify the impact of fluorination on the emissive properties.[8]

-

Conclusion

Fluorine substitution is a nuanced and effective strategy for modulating the electronic properties of the indole ring. The dominant electron-withdrawing inductive effect of fluorine increases the N-H acidity and raises the ionization potential of the indole system. These electronic perturbations are reflected in distinct changes in NMR and photophysical properties, which can be rationally exploited in the design of novel pharmaceuticals and functional materials. A thorough understanding of these fundamental principles, supported by robust experimental characterization and computational modeling, is essential for harnessing the full potential of fluoroindoles in scientific research and development.

References

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hammett equation - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. research.rug.nl [research.rug.nl]

- 12. arts.units.it [arts.units.it]

- 13. Evaluating electronic structure methods for accurate calculation of 19F chemical shifts in fluorinated amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. 5-Fluoroindole-2-carboxylic acid(399-76-8) 1H NMR [m.chemicalbook.com]

- 16. rsc.org [rsc.org]

- 17. Investigating the Site‐Specific Impact of Fluorine Substitution on Aromatic Interactions in a Tryptophan Zipper Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Action mechanism and molecular design of indolepyrrodione inhibitors targeting IDO1 [frontiersin.org]

- 19. Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Photoelectron Spectroscopy | PNNL [pnnl.gov]

- 22. UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Boc-6-Fluoro-D-tryptophan: CAS Number and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of Boc-6-Fluoro-D-tryptophan, a fluorinated amino acid derivative of significant interest in peptide synthesis and drug discovery. This document focuses on its chemical identification, specifically its CAS number, and compiles essential safety information based on available data for closely related compounds.

Chemical Identification

This compound is chemically known as N-tert-butoxycarbonyl-6-fluoro-D-tryptophan. It is a synthetic amino acid derivative where the alpha-amino group of 6-fluoro-D-tryptophan is protected by a tert-butoxycarbonyl (Boc) group.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number:

| Compound Name | CAS Number |

| This compound | 320581-69-9 |

Safety and Handling Information

Hazard Identification

Based on data for related compounds, this compound should be considered a hazardous substance. The primary potential hazards are:

-

Acute Oral Toxicity : May be harmful if swallowed.

-

Skin and Eye Irritation : Direct contact may cause irritation.

-

Respiratory Tract Irritation : Inhalation of dust may cause respiratory irritation.

Precautionary Measures

When handling this compound, the following precautions should be strictly observed:

-

Personal Protective Equipment (PPE) : Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves, and safety goggles.

-

Ventilation : Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Handling : Avoid generating dust. Use appropriate tools for weighing and transferring the compound.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.

First Aid Measures

In case of exposure, the following first aid measures are recommended:

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention immediately. |

Experimental Protocols: Safe Handling Workflow

The following diagram illustrates a standardized workflow for the safe handling of chemical compounds like this compound in a research laboratory setting.

Physical and Chemical Properties

| Property | Value (for 6-Fluoro-DL-tryptophan) |

| Molecular Formula | C11H11FN2O2 |

| Molecular Weight | 222.22 g/mol |

| Appearance | White to off-white powder |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not specified |

Toxicological Information

No specific toxicological data for this compound has been published. The information below is based on the parent compound, 6-Fluoro-DL-tryptophan.

| Endpoint | Result (for 6-Fluoro-DL-tryptophan) |

| Acute Oral Toxicity | Harmful if swallowed. |

| Skin Corrosion/Irritation | May cause skin irritation. |

| Serious Eye Damage/Irritation | May cause eye irritation. |

| Carcinogenicity | No data available. |

| Mutagenicity | No data available. |

| Teratogenicity | No data available. |

Signaling Pathways and Logical Relationships

The primary utility of this compound is in solid-phase peptide synthesis (SPPS). The Boc protecting group is crucial for controlling the peptide chain elongation process. The diagram below outlines the logical relationship of its use in SPPS.

Disclaimer: The safety and toxicological information provided in this document is based on data for structurally related compounds and should be used as a guide only. A comprehensive risk assessment should be conducted before handling this compound. Always consult the most up-to-date Safety Data Sheet from the supplier and follow all institutional safety protocols.

A Comprehensive Technical Guide to the Physicochemical and Biological Properties of L-Tryptophan and D-Tryptophan

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the physical, chemical, and biological properties of L-Tryptophan and D-Tryptophan. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where a thorough understanding of these stereoisomers is crucial.

Introduction

Tryptophan, an essential α-amino acid, is a fundamental component for protein synthesis and a precursor to a variety of bioactive molecules critical for physiological processes. It exists as two stereoisomers, L-Tryptophan and D-Tryptophan, which are non-superimposable mirror images of each other. While L-Tryptophan is the naturally occurring and proteogenic form, D-Tryptophan is found in smaller quantities in certain natural products and has distinct biological activities. The chirality of the α-carbon leads to significant differences in their physical, chemical, and, most importantly, their biological properties. Understanding these differences is paramount for applications in nutrition, pharmacology, and biomedical research.

Physical and Chemical Properties

The distinct spatial arrangement of the functional groups around the chiral center of L- and D-Tryptophan gives rise to identical physical and chemical properties in an achiral environment, with the notable exception of their interaction with plane-polarized light.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of L-Tryptophan and D-Tryptophan for easy comparison.

| Property | L-Tryptophan | D-Tryptophan |

| Molecular Formula | C₁₁H₁₂N₂O₂ | C₁₁H₁₂N₂O₂ |

| Molar Mass | 204.23 g/mol | 204.23 g/mol |

| Appearance | White to yellowish-white crystalline powder | White crystalline powder |

| Melting Point | 289-290 °C (decomposes)[1][2][3] | 282-285 °C (decomposes)[4][5] |

Table 1: General and Physical Properties

| Property | L-Tryptophan | D-Tryptophan |

| Water Solubility (25 °C) | 11.4 g/L[3][6] | Data not readily available, but generally soluble in water[7] |

| Solubility in Ethanol | Slightly soluble in hot alcohol[6][8] | Data not readily available |

| Solubility in Chloroform | Insoluble[6] | Data not readily available |

| Solubility in Ether | Practically insoluble[8] | Data not readily available |

| Solubility in Dilute Acids/Alkali | Soluble[1][8] | Soluble[7] |

Table 2: Solubility Data

| Property | L-Tryptophan | D-Tryptophan |

| Specific Optical Rotation [α]D²⁰ (c=1 in H₂O) | -31.5°[8] | +30.0°[9] |

| Specific Optical Rotation [α]D²⁰ (c=0.5 in 0.5 N HCl) | +2.4°[8] | Data not readily available |

| Specific Optical Rotation [α]D²⁰ (c=2.43 in 0.5 N NaOH) | +0.15°[8] | Data not readily available |

Table 3: Optical Properties

| Property | L-Tryptophan | D-Tryptophan |

| pKa₁ (α-carboxyl group) | 2.38[6][8] | ~2.83[10] |

| pKa₂ (α-amino group) | 9.39[6][8] | ~9.30[10] |

| Isoelectric Point (pI) | 5.89[1] | ~6.0 |

Table 4: Acid-Base Properties

Experimental Protocols

The accurate determination of the physicochemical properties of L- and D-Tryptophan relies on standardized experimental methodologies. Below are detailed protocols for the key experiments cited.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which the crystalline solid transitions to a liquid.

Methodology:

-

A small, finely powdered sample of the tryptophan isomer is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.

-

The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. For pure substances, this range is typically narrow. Tryptophan decomposes upon melting, which is noted during the observation.

Solubility Measurement (Gravimetric Method)

Objective: To determine the concentration of a saturated solution of a tryptophan isomer in a specific solvent at a given temperature.

Methodology:

-

An excess amount of the tryptophan isomer is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

-

The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

A known volume of the saturated solution is carefully withdrawn, ensuring no solid particles are transferred. This can be achieved through filtration.

-

The solvent is evaporated from the withdrawn sample, and the mass of the remaining solid tryptophan is accurately measured.

-

The solubility is then calculated and expressed in grams per liter (g/L) or other appropriate units.

Optical Rotation Measurement (Polarimetry)

Objective: To measure the rotation of plane-polarized light caused by a solution of a chiral tryptophan isomer.

Methodology:

-

A solution of the tryptophan isomer of a known concentration is prepared in a suitable solvent (e.g., water, dilute acid, or dilute base).

-

A polarimeter is calibrated using a blank (the pure solvent).

-

The sample solution is placed in a polarimeter cell of a known path length (typically 1 decimeter).

-

Monochromatic, plane-polarized light is passed through the sample.

-

The angle of rotation of the polarized light is measured by the detector. The direction of rotation is noted as either dextrorotatory (+) or levorotatory (-).

-

The specific rotation [α] is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constants (pKa) of the ionizable groups in tryptophan.

Methodology:

-

A solution of the tryptophan isomer of known concentration is prepared in water.

-

The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally from a burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa values correspond to the pH at the half-equivalence points on the titration curve, where the concentrations of the protonated and deprotonated forms of an ionizable group are equal.

Biological Signaling Pathways and Experimental Workflows

The biological roles of L- and D-Tryptophan are dictated by their interactions with enzymes and receptors, which are highly stereospecific.

L-Tryptophan Signaling Pathways

L-Tryptophan is a precursor to several critical signaling molecules, primarily through the kynurenine and serotonin pathways.

The majority of L-Tryptophan is metabolized through the kynurenine pathway, which is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). This pathway produces several neuroactive and immunomodulatory metabolites.

A smaller but vital fraction of L-Tryptophan is converted to the neurotransmitter serotonin (5-hydroxytryptamine) and subsequently to the hormone melatonin.

D-Tryptophan Signaling Pathways

The biological roles of D-Tryptophan are less well-defined than those of its L-enantiomer. It is not incorporated into proteins during translation. However, emerging research indicates that D-Tryptophan is not inert and can exert biological effects, primarily through its conversion to L-Tryptophan and by modulating the kynurenine pathway.

D-Tryptophan can be converted to L-Tryptophan in vivo by a two-step enzymatic process involving D-amino acid oxidase (DAO) and an aminotransferase. This conversion allows D-Tryptophan to indirectly serve as a source of L-Tryptophan.[11]

Experimental Workflow for Studying Tryptophan Metabolism

The analysis of tryptophan and its metabolites in biological samples is crucial for understanding its metabolic pathways and their dysregulation in various diseases. A common experimental workflow involves sample preparation followed by analysis using liquid chromatography-mass spectrometry (LC-MS).

Conclusion

The stereochemistry of tryptophan plays a pivotal role in its function. L-Tryptophan is the biologically active enantiomer essential for protein synthesis and the production of critical signaling molecules like serotonin and melatonin. In contrast, D-Tryptophan, while not directly participating in protein synthesis, can be enzymatically converted to its L-isomer and may modulate key metabolic pathways. The distinct physical, chemical, and biological properties of these enantiomers necessitate careful consideration in research, drug development, and nutritional applications. This guide provides a foundational understanding of these differences, supported by quantitative data and established experimental protocols, to aid scientists in their investigations of this multifaceted amino acid.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. sciencebuddies.org [sciencebuddies.org]

- 5. youtube.com [youtube.com]

- 6. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 7. Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 9. New experimental melting properties as access for predicting amino-acid solubility - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00334C [pubs.rsc.org]

- 10. KEGG PATHWAY Database [genome.jp]

- 11. The Tryptophan and Kynurenine Pathway Involved in the Development of Immune-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Incorporation of Boc-6-Fluoro-D-tryptophan in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of modified amino acids into peptide sequences is a critical strategy in drug discovery and development, enabling the modulation of pharmacological properties such as potency, selectivity, and metabolic stability. 6-Fluoro-D-tryptophan is a valuable analog of D-tryptophan, where the fluorine atom at the 6-position of the indole ring can introduce unique electronic and lipophilic characteristics. These modifications can influence peptide conformation, receptor binding affinity, and resistance to enzymatic degradation.

These application notes provide a comprehensive guide for the successful incorporation of Boc-6-Fluoro-D-tryptophan into synthetic peptides using t-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). The following sections detail the necessary materials, protocols for coupling, deprotection, and cleavage, as well as troubleshooting common challenges.

Materials and Reagents

Successful SPPS requires high-quality reagents and solvents. Ensure all materials are of peptide synthesis grade.

| Reagent | Supplier Recommendation | Purity | Notes |

| This compound | Commercially Available | >98% | Store desiccated at -20°C. |

| SPPS Resin (e.g., Merrifield, PAM, MBHA) | Standard Suppliers | 100-200 mesh or 200-400 mesh | Choose based on desired C-terminus (acid or amide). |

| Dichloromethane (DCM) | Anhydrous | >99.8% | Main solvent for washing and reactions. |

| N,N-Dimethylformamide (DMF) | Anhydrous | >99.8% | Used as a solvent for coupling reactions. |

| Trifluoroacetic acid (TFA) | Reagent Grade | >99% | For Boc-deprotection. |

| Diisopropylethylamine (DIEA) | Reagent Grade | >99.5% | For neutralization. |

| Coupling Reagents (e.g., HBTU, HATU, DIC) | Standard Suppliers | >98% | Choose based on coupling efficiency needs. |

| N-Hydroxybenzotriazole (HOBt) | Anhydrous | >98% | Additive to suppress racemization. |

| Scavengers (e.g., Thioanisole, Ethanedithiol) | Reagent Grade | >98% | Essential for cleavage to prevent side reactions. |

| Hydrogen Fluoride (HF) or TFMSA | Reagent Grade | N/A | For final cleavage from the resin. |

Experimental Protocols

Resin Loading

The first amino acid is attached to the resin, and the loading efficiency is a critical determinant of the overall synthesis yield.

Protocol:

-

Swell the resin (e.g., Merrifield resin, 1 g) in DCM (10 mL) for 1 hour in a reaction vessel.

-

Drain the DCM.

-

Dissolve the Boc-protected amino acid (e.g., Boc-Glycine, 2 mmol) and cesium carbonate (1 mmol) in a mixture of DMF and water.

-

Add the solution to the resin and heat at 50°C for 12-24 hours.

-

Wash the resin thoroughly with DMF, methanol, and DCM.

-

Dry the resin under vacuum.

-